(S)-1-(2-Nitrophenyl)ethanol

Catalog No.
S3572889
CAS No.
80379-10-8
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Nitrophenyl)ethanol

CAS Number

80379-10-8

Product Name

(S)-1-(2-Nitrophenyl)ethanol

IUPAC Name

(1S)-1-(2-nitrophenyl)ethanol

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m0/s1

InChI Key

DSDBYQDNNWCLHL-LURJTMIESA-N

SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])O

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1[N+](=O)[O-])O

(S)-1-(2-Nitrophenyl)ethanol is a chiral organic compound characterized by its unique structure, which features a nitro group (-NO2) attached to the ortho position of a phenyl ring that is further linked to an ethyl alcohol moiety. The molecular formula for this compound is C8H9NO3, and it possesses a molecular weight of approximately 167.16 g/mol. The compound exists as a specific stereoisomer where the hydroxyl group (OH) is oriented in the S configuration, making it an important compound in asymmetric synthesis and pharmaceutical applications .

This compound is not commonly found in nature and is primarily synthesized for research purposes. Its structure allows it to participate in various

  • Structural Features

    The presence of the nitro group (-NO2) and the benzylic alcohol functional group (Ar-CH2-OH) makes (S)-1-(2-Nitrophenyl)ethanol a valuable intermediate for organic synthesis. The nitro group can be readily transformed into other functionalities, while the benzylic alcohol can participate in various condensation reactions. [Source: National Institutes of Health. PubChem. 1-(2-Nitrophenyl)ethanol. ]

  • Synthetic Precursor

    The combination of the nitro and benzylic alcohol groups makes (S)-1-(2-Nitrophenyl)ethanol a versatile building block for the synthesis of more complex molecules. The nitro group's ease of transformation allows researchers to introduce various functionalities into the final product. [Source: American Chemical Society. Chemical Abstracts Service. SciFinder.]

  • Asymmetric Reduction: The compound can be synthesized from 2-nitro-1-phenylethanone through asymmetric reduction using chiral reducing agents. This reaction produces (S)-1-(2-Nitrophenyl)ethanol with high enantiomeric purity.
  • Esterification: When reacted with acetic acid, (S)-1-(2-Nitrophenyl)ethanol can form (S)-1-(2-Nitrophenyl)ethyl acetate and water.
  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
  • Reduction of Nitro Group: The nitro group can be reduced to an amino group, allowing for further functionalization of the molecule.

These reactions highlight the versatility of (S)-1-(2-Nitrophenyl)ethanol as a building block in synthetic organic chemistry.

While specific biological activity data on (S)-1-(2-Nitrophenyl)ethanol is limited, compounds with similar structures often exhibit significant biological properties. The presence of the nitro group can lead to the formation of reactive intermediates that may interact with biological targets, potentially influencing cellular processes. The hydroxyl group allows for hydrogen bonding, which may enhance interactions with proteins or enzymes in biological systems .

Several synthetic methods have been developed for producing (S)-1-(2-Nitrophenyl)ethanol:

  • Asymmetric Reduction: This method involves reducing 2-nitro-1-phenylethanone using chiral reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran. This approach yields high enantiomeric excess and purity .
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding nitro compound using palladium or platinum catalysts can be employed. This method is efficient and scalable, suitable for producing larger quantities of the compound.
  • Nucleophilic Substitution Reactions: The hydroxyl group can be substituted with various functional groups through reactions with reagents such as thionyl chloride, leading to the formation of different derivatives.

(S)-1-(2-Nitrophenyl)ethanol has potential applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules due to its reactive functional groups.
  • Pharmaceutical Chemistry: Its unique structure makes it a candidate for drug development and research into new therapeutic agents.
  • Analytical Chemistry: It can be used as a standard in analytical methods due to its defined structure and properties .

Interaction studies involving (S)-1-(2-Nitrophenyl)ethanol focus on its reactivity and potential biological effects. Research indicates that compounds with similar nitro and hydroxyl functionalities may interact with enzymes or receptors, influencing metabolic pathways or signaling mechanisms within cells. Further studies are needed to elucidate specific interactions and their implications in biological systems .

Several compounds share structural similarities with (S)-1-(2-Nitrophenyl)ethanol, each exhibiting unique properties due to variations in their functional groups or positions:

Compound NameStructural FeaturesUnique Properties
(S)-1-(3-Nitrophenyl)ethanolNitro group at the meta positionDifferent reactivity patterns compared to ortho isomer
(S)-1-(4-Nitrophenyl)ethanolNitro group at the para positionExhibits distinct chemical behavior
(S)-1-(3-Aminophenyl)ethanolAmino group instead of nitroPotentially different biological activities
(R,S)-1-(2-Nitrophenyl)ethanolRacemic mixtureIncludes both enantiomers affecting reactivity

The positional isomerism among these compounds significantly influences their chemical behavior and biological activity, making (S)-1-(2-Nitrophenyl)ethanol unique in its potential applications and interactions within chemical and biological contexts .

XLogP3

1.5

Dates

Modify: 2024-04-14

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